N-Acetyl-D-glucosamine-1-phosphate disodium salt

説明

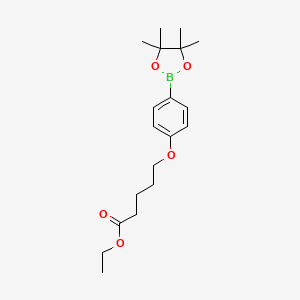

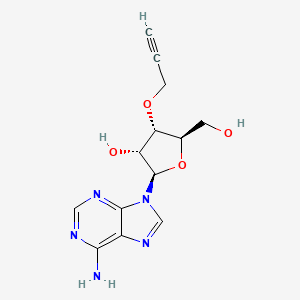

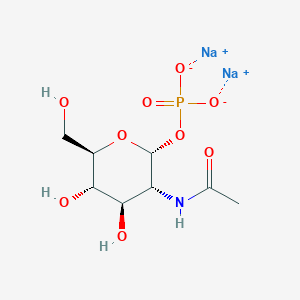

N-Acetyl-D-glucosamine-1-phosphate disodium salt, with the molecular formula C8H14NO9P•2Na, is an organic compound . It is a complex carbohydrate that is used as a synthetic sugar . It can be used to modify saccharide, glycosylations, or methylations .

Synthesis Analysis

N-Acetyl-D-glucosamine 1-phosphate (GlcNAc-1P) acts as a substrate for UDP-GlcNAc pyrophosphorylase to synthesize UDP-GlcNAc in the presence of UTP . GlcNAc-1P is a product of reverse pyrophosphorolysis of UDP-GlcNAc catalyzed by UDP-GlcNAc pyrophosphorylase .Molecular Structure Analysis

The molecular weight of this compound is 345.15 . The linear formula is C8H14NO9PNa2 .Physical and Chemical Properties Analysis

This compound is a white powder . It is soluble in water at a concentration of 50 mg/mL, forming a clear, colorless solution . It is stable at high temperatures .科学的研究の応用

Osteoarthritis Treatment : Novel prodrugs of N-acetyl-(D)-glucosamine exhibit antidegenerative activity on bovine and human cartilage, suggesting potential for osteoarthritis drug development (Serpi et al., 2012).

Transdermal Drug Delivery : N-acetyl-D-glucosamine shows excellent transdermal permeation, particularly when combined with ethanol, indicating its potential for oral treatment of osteoarthritis (Garner et al., 2007).

Biochemical Synthesis : A study demonstrates a novel method for synthesizing N-acetyl-α- and N-acetyl-β-D-glucosamine 1-phosphates, which are important for understanding glycosyl-1-phosphates in cellular processes (O’Brien, 1964).

Labeling in Plant and Animal Macromolecules : D-glucosamine-14C can label amino sugar residues in plant and animal macromolecules, with N-acetyl-d-glucosamine acting similarly as a precursor (Roberts, 1970).

Enzymatic Synthesis Applications : Human GNA1 transfers acyl groups up to four carbons, making it suitable for enzymatic synthesis of GlcNBu for biomedical applications (Brockhausen et al., 2016).

Treatment of Various Diseases : Glucosamine's anti-oxidant and anti-inflammatory properties show potential in treating various diseases, including cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei et al., 2016).

Microbial Production of N-Acetylglucosamine : Engineering the Bacillus subtilis 168 pathway enables microbial production of N-acetylglucosamine, a key ingredient in nutraceuticals and pharmaceuticals, without environmental pollution or allergic reactions (Liu et al., 2013).

Immunosuppressive Effects : Glucosamine possesses immunosuppressive activity, potentially benefiting patients with immune-mediated diseases and prolonging cardiac allograft survival (Ma et al., 2002).

Biomedical Material Research : Chitin and chitosan, related to N-acetyl-D-glucosamine, show promise as implantable biomedical materials for wound dressing, drug delivery, and tissue engineering (Khor & Lim, 2003).

作用機序

将来の方向性

特性

IUPAC Name |

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2/t4-,5-,6-,7-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIUIRDWUIWJMW-FATCSWEASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNa2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)